[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile
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Overview
Description
[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile: is a chemical compound with the molecular formula C8H8F3N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of ethyl hydrazine with trifluoroacetic acid to form the pyrazole ring. This intermediate is then reacted with acetonitrile under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Comparison: Compared to these similar compounds, [1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1260659-41-3 |
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Molecular Formula |
C8H8F3N3 |
Molecular Weight |
203.16 |
IUPAC Name |
2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |
InChI |
InChI=1S/C8H8F3N3/c1-2-14-7(8(9,10)11)5-6(13-14)3-4-12/h5H,2-3H2,1H3 |
InChI Key |
BLXJPXNJUZPVLV-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)CC#N)C(F)(F)F |
Canonical SMILES |
CCN1C(=CC(=N1)CC#N)C(F)(F)F |
Origin of Product |
United States |
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